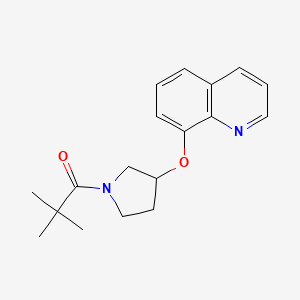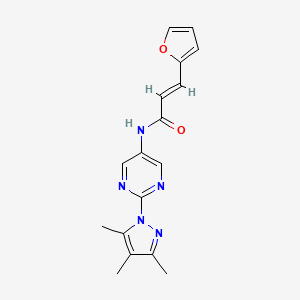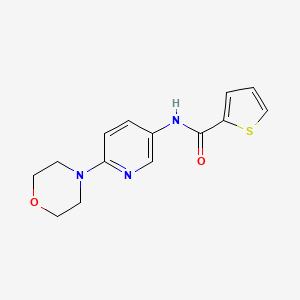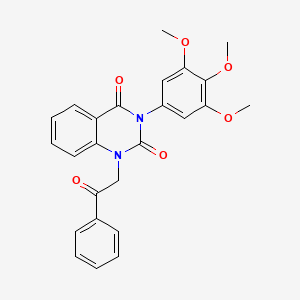![molecular formula C14H12F3N3 B2649522 2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2325197-22-4](/img/structure/B2649522.png)
2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a tetrahydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the tetrahydroisoquinoline moiety. Specific reagents and conditions may include the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener chemistry approaches to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine or tetrahydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrimidine or tetrahydroisoquinoline rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO), and may require specific temperatures and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. The tetrahydroisoquinoline moiety can further stabilize these interactions through hydrophobic contacts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Trifluoromethylphenyl)pyrimidine: Similar in structure but lacks the tetrahydroisoquinoline moiety.
4-(Trifluoromethyl)pyrimidine-2-amine: Contains the trifluoromethyl group and pyrimidine ring but differs in the attached functional groups.
Trifluoromethyl-substituted pyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring
Uniqueness
2-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the trifluoromethyl group, pyrimidine ring, and tetrahydroisoquinoline moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3/c15-14(16,17)12-7-13(19-9-18-12)20-6-5-10-3-1-2-4-11(10)8-20/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSXTIGANVZICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
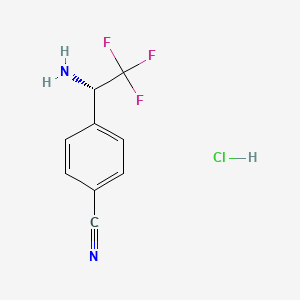

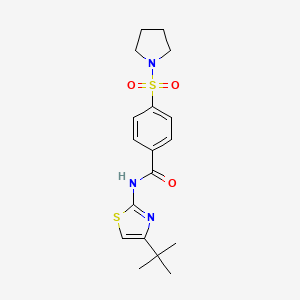

![N-(4-fluorophenyl)-3-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B2649450.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2649452.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2649453.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2649454.png)
![6-[(Oxan-4-ylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2649456.png)

